ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate
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Overview
Description
Ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a hydroxy group, and a nitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate involves multiple stepsThe final step involves the formation of the cyano and hydroxy groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate include:
- Piperidinecarboxylic acids
- Fentanyl analogues
- Imidazole derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxy-3-[4-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6/c1-3-35-25(32)20(15-26)23(30)17-4-7-19(8-5-17)27-24(31)18-6-9-21(22(14-18)29(33)34)28-12-10-16(2)11-13-28/h4-9,14,16,30H,3,10-13H2,1-2H3,(H,27,31)/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPLVKBZCRSFST-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-])O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-])\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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